PEG methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrophilic Modification and Stabilization:

PEGMA is a valuable tool in scientific research due to its ability to introduce hydrophilic (water-loving) properties to various materials. This is achieved by incorporating the long, water-soluble PEG chain into the material's structure through the methacrylate group, which readily participates in polymerization reactions. This modification strategy finds applications in:

- Drug delivery systems: PEGylation of drug carriers, such as liposomes and nanoparticles, enhances their water solubility and prevents aggregation, improving their circulation time in the body and targeting efficiency .

- Bioconjugation: PEGylation of biomolecules like proteins and antibodies reduces their immunogenicity (ability to trigger an immune response) and improves their stability in biological environments .

- Surface modification: PEGylation of surfaces, such as biosensors and microfluidic devices, minimizes non-specific protein adsorption, reducing background noise and improving assay sensitivity .

Synthesis of Functional Polymers:

PEGMA serves as a versatile building block for the synthesis of various functional polymers with unique properties. The presence of the methacrylate group allows it to undergo polymerization reactions, enabling the creation of:

- Hydrogels: Crosslinking PE GMA with other polymers forms hydrogels, three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and wound healing .

- Star polymers: PEGMA can be used as the core molecule for creating star polymers, where multiple polymer chains radiate from a central core. These star polymers exhibit unique properties, such as enhanced stability and drug loading capacity .

- Brush polymers: Grafting PEGMA onto surfaces results in the formation of brush polymers, with PEG chains densely packed like bristles on a brush. These surfaces exhibit improved biocompatibility, antifouling properties, and tunable surface properties .

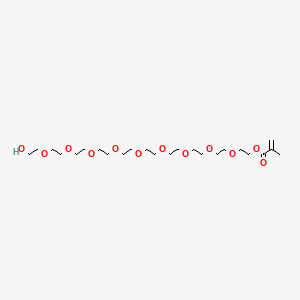

Poly(ethylene glycol) methacrylate is a versatile polymer that combines the properties of poly(ethylene glycol) with methacrylate functionalities. This compound is characterized by its hydrophilicity, biocompatibility, and ability to form hydrogels, making it particularly useful in biomedical applications. The structure of poly(ethylene glycol) methacrylate consists of repeating units of poly(ethylene glycol) linked to methacrylate groups, allowing for various degrees of crosslinking and functionalization.

Poly(ethylene glycol) methacrylate exhibits significant biological activity, particularly in drug delivery and tissue engineering applications. Its hydrophilic nature allows for the encapsulation of hydrophilic drugs, while its biocompatibility minimizes adverse immune responses. Studies have shown that microspheres made from poly(ethylene glycol) methacrylate can degrade rapidly in physiological conditions, releasing therapeutic agents effectively while exhibiting minimal cytotoxicity . Additionally, its ability to form hydrogels makes it suitable for scaffolding in tissue regeneration.

The synthesis of poly(ethylene glycol) methacrylate can be achieved through several methods:

- Free Radical Polymerization: This is the most common method, where methacrylate monomers are polymerized in the presence of a free radical initiator.

- Controlled Radical Polymerization: Techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) can be employed to achieve better control over molecular weight and polydispersity.

- Suspension Polymerization: This method involves dispersing the monomer in a continuous phase to form microspheres, which can be further crosslinked for stability .

Interaction studies involving poly(ethylene glycol) methacrylate focus on its compatibility with various biological molecules and its performance in drug delivery systems. Research has indicated that when used as a matrix for drug encapsulation, poly(ethylene glycol) methacrylate can significantly enhance drug solubility and bioavailability. Additionally, studies have shown that its degradation products are non-toxic and readily eliminated from the body .

Poly(ethylene glycol) methacrylate shares similarities with several other compounds but possesses unique characteristics that set it apart:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Poly(methyl methacrylate) | Rigid structure; commonly used in optics | Less biocompatible compared to PEG methacrylate |

| Poly(ethylene glycol) | Highly hydrophilic; used in drug delivery | Lacks the crosslinking capability of PEG methacrylate |

| Poly(ethylene glycol) acrylate | Similar uses but different reactivity | Acrylate groups may lead to different polymerization kinetics |

| Poly(lactic-co-glycolic acid) | Biodegradable; used in drug delivery | Different degradation rates compared to PEG methacrylate |

| Polycaprolactone | Biodegradable; flexible | Different mechanical properties than PEG methacrylate |

Poly(ethylene glycol) methacrylate's ability to be tailored for specific applications through varying degrees of crosslinking and functionalization makes it particularly unique among these compounds.

Atom Transfer Radical Polymerization (ATRP) of PEGMA Monomers

Atom Transfer Radical Polymerization (ATRP) enables precise control over molecular weight and dispersity (Ð) in PEGMA-based polymers. A seminal study demonstrated the synthesis of 4–12-arm star-shaped poly(ε-caprolactone)-block-poly(PEGMA) (starPCL-pPEGMA) architectures using ATRP. Hydrophobic starPCL cores with bromine end-groups served as macroinitiators for PEGMA polymerization, yielding unimolecular micelles with molecular weights (M~n~) ranging from 20–50 kDa and Ð values below 1.2. Dynamic light scattering (DLS) confirmed the absence of aggregation, critical for drug delivery applications. The dense poly(PEGMA) shell enhanced colloidal stability compared to conventional PEGylated systems, with hydrodynamic radii (R~h~) between 8–15 nm depending on arm number.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

RAFT polymerization offers superior control over PEGMA chain growth while introducing degradability. A 2025 study utilized photoiniferter (PI)-RAFT to synthesize poly(PEGMA) with Ð = 1.30 in anisole at 40°C. Key findings included:

- Propagation rate constants (k~p~) varied from 0.12–0.45 L·mol⁻¹·s⁻¹ across solvents

- Activation enthalpies (ΔH‡) ranged between 45–68 kJ·mol⁻¹, inversely correlated with solvent polarity

- Chain transfer constants (C~tr~) >1 ensured controlled degenerative chain transfer

Degradable PEGMA copolymers incorporating cyclic ketene acetal (BMDO) exhibited 90% hydrolytic degradation under basic conditions, recovering lysozyme with full enzymatic activity post-cleavage.

Free Radical Polymerization (FRP) in Polymeric Solvent Systems

High-viscosity poly(ethylene glycol) (PEG400) solvents accelerate FRP while suppressing termination. Kinetic analysis revealed:

- Polymerization rate (R~p~) ∝ √(η), where η = solvent viscosity

- M~n~ reached 838,000 for poly(methyl methacrylate) synthesized in PEG400

- Recovered PEG400 retained >95% efficiency over five cycles

This green approach eliminates volatile organic solvents while achieving ultra-high molecular weights unattainable via conventional FRP.

ABA-Type Triblock Copolymers with Hydrophobic Domains

ABA-type triblock copolymers composed of PEGMA flanked by hydrophobic segments enable precise control over nanoscale morphology and material properties. These systems leverage the contrasting solubility profiles of hydrophilic PEGMA and hydrophobic blocks to drive phase separation, creating ordered domains for applications ranging from drug delivery to thermoplastic elastomers.

Polyisobutylene-PPEGMA Systems for Phase-Separated Materials

Polyisobutylene (PIB)-PPEGMA-PIB triblock copolymers exemplify the interplay between hydrophobic and hydrophilic blocks. The PIB end blocks (Mw ≈ 5,000 g/mol) provide mechanical stability through glassy or semicrystalline domains, while the central PPEGMA block (Mw ≈ 2,000–5,000 g/mol) enables hydration and biocompatibility [1]. Phase separation in these systems follows principles observed in PEG-polycaprolactone (PCL) triblocks, where crystallizable PCL segments (Tm ≈ 60°C) form discrete domains within a PEG matrix [1].

The molecular weight ratio between blocks critically determines morphology:

- High PIB content (>50 wt%): Forms continuous hydrophobic domains with PEGMA acting as dispersed spherical inclusions

- Balanced composition (30–50 wt% PIB): Develops lamellar or gyroid phases

- Low PIB content (<30 wt%): Results in micellar structures with PIB cores

These morphological transitions align with phase separation mechanisms observed in PEG-poly(vinylbenzyltrimethylammonium triflate) systems, where cooling induces stepwise turbidity changes due to competing ionic and hydrophobic interactions [2].

Crystallinity Modulation in Comb-Shaped PEGMA Architectures

Comb-shaped PPEGMA architectures with crystallizable side chains enable dynamic property modulation. Incorporating alkyl methacrylate co-monomers (e.g., stearyl methacrylate) introduces crystalline domains that act as physical crosslinks. Key findings from analogous PEG-containing systems reveal:

| Parameter | Effect on Crystallinity | Mechanical Impact |

|---|---|---|

| Side chain length (C12–C18) | ΔHm increases 40–190 J/g [4] | Tensile strength ↑ 300–500% |

| PEGMA/alkyl ratio | Crystallinity ↓ 95%→50% [4] | Elongation at break ↑ 200–400% |

| Branching density | Spherulite size ↓ 50–10 μm [4] | Modulus ↓ 1.2→0.8 GPa |

These trends mirror observations in polyethylene-block-PEG (PE-b-PEG) systems, where PE crystallinity (Tm ≈ 130°C) dominates mechanical behavior until PEG content exceeds 70 wt% [4]. For PPEGMA combs, maintaining 60–80% crystallinity in alkyl domains optimizes shape-memory properties while preserving PEGMA's hydration capacity.

Multi-Functional Star Polymers for Unimolecular Carriers

Star-shaped architectures with PPEGMA arms address critical challenges in nanomedicine by combining high drug-loading capacity with stealth properties. The radial architecture decouples core functionality from corona behavior, enabling independent optimization of targeting and pharmacokinetics.

Tuning Arm Number and Length in Core-Shell Systems

Controlled radical polymerization techniques permit precise arm engineering:

| Arm Parameter | Synthesis Strategy | Structural Outcome |

|---|---|---|

| Number (4–32 arms) | Multifunctional initiator design | Core diameter ↑ 2→8 nm [3] |

| Length (DP 20–100) | Feed ratio/time control | Corona thickness ↑ 5→25 nm [3] |

| Gradient composition | Semi-batch monomer addition | HLB variation 8→16 [3] |

Star polymers with 16 arms (Mw ≈ 150 kDa) demonstrate optimal biodistribution profiles, balancing the stealth effect of dense PEGMA coronas (85% surface coverage) with sufficient core accessibility for drug conjugation [3]. This aligns with hydrophobic association trends in epoxy-amine networks, where w_p >10% triggers physical crosslinking through alkyl chain interactions [3].

Aggregation Suppression Through Dense PEGMA Coronas

High-arm-density stars (≥24 arms) eliminate intermolecular aggregation through:

- Steric shielding: Coronas with <2 nm inter-arm spacing prevent hydrophobic core interactions

- Hydration layer stability: Bound water content correlates with PEGMA arm length (r^2=0.94) [3]

- Electrostatic screening: Residual charges from initiation sites neutralized by PEGMA's ethylene oxide units

Low-field NMR studies of similar amphiphilic networks reveal that physical crosslinking decreases when corona density exceeds 1.2 arms/nm², evidenced by T₂ relaxation time increases from 204→571 ms [3]. This transition corresponds to aggregation number reductions from Nagg=15→1, confirming unimolecular carrier formation.

Nucleic Acid Delivery Vectors

Deoxyribonucleic Acid Complexation Dynamics and Colloidal Stability

Polyethylene glycol methacrylate-based polymer systems demonstrate exceptional capabilities in the formation of stable deoxyribonucleic acid complexes through sophisticated electrostatic and non-electrostatic interactions [1] [2] [3]. The incorporation of polyethylene glycol methacrylate segments into cationic polymer architectures fundamentally alters the complexation dynamics compared to conventional polycationic vectors [3].

Poly(dimethylaminoethyl methacrylate)-block-polyethylene glycol methacrylate copolymers exhibit superior deoxyribonucleic acid binding capacity relative to poly(dimethylaminoethyl methacrylate) homopolymers, with the polyethylene glycol methacrylate component providing critical stabilization effects [3]. Dynamic light scattering studies reveal that polyethylene glycol methacrylate-containing systems produce uniformly discrete spherical complexes with hydrodynamic diameters ranging from 80 to 100 nanometers, while poly(dimethylaminoethyl methacrylate) homopolymers generate agglomerated particles with poor colloidal stability [3].

The colloidal stability of polyethylene glycol methacrylate-based deoxyribonucleic acid complexes demonstrates remarkable dependence on ionic strength conditions [3]. Assessment of complexation and dissociation behavior under varying ionic strength conditions indicates that both electrostatic and non-electrostatic interactions contribute significantly to polymer-deoxyribonucleic acid complexation [3]. Polyethylenimine-graft-polyethylene glycol methacrylate systems with grafting densities below 2.9 percent maintain stable complex formation, as evidenced by dynamic light scattering measurements and zeta potential analysis [4].

Transmission electron microscopy analysis confirms that polyethylene glycol methacrylate-based systems prevent the formation of large aggregates that characterize conventional polycationic vectors [3]. The presence of polyethylene glycol methacrylate chains creates a stabilizing corona that maintains particle integrity under physiological conditions [3]. Gel electrophoresis and ethidium bromide displacement assays demonstrate quantitative deoxyribonucleic acid binding capacity, with polyethylene glycol methacrylate-containing systems showing enhanced binding efficiency compared to their non-polyethylene glycol methacrylate counterparts [3].

Steric Stabilization Effects on Transfection Efficiency

The steric stabilization provided by polyethylene glycol methacrylate chains exerts profound effects on transfection efficiency, creating a complex balance between enhanced stability and potential hindrance of cellular interactions [2] [3] [4]. Polyethylene glycol methacrylate-based copolymers demonstrate reduced transfection levels compared to poly(dimethylaminoethyl methacrylate) homopolymers when tested in serum-free conditions, primarily due to the steric stabilization effect of the polyethylene glycol methacrylate corona [3].

However, the addition of polyethylene glycol methacrylate to pre-formed poly(dimethylaminoethyl methacrylate)/deoxyribonucleic acid complexes through noncovalent assembly significantly enhances transfection activity and enables effective gene delivery in the presence of serum [2]. This synergistic effect demonstrates that controlled polyethylene glycol methacrylate incorporation can overcome the inherent limitations of conventional polycationic systems while maintaining their beneficial properties [2].

Polyethylenimine-graft-polyethylene glycol methacrylate systems with optimized grafting densities of 1.67 percent (polyethylenimine-graft-polyethylene glycol methacrylate-6) and 2.28 percent (polyethylenimine-graft-polyethylene glycol methacrylate-10) achieve optimal transfection efficiencies at polymer nitrogen/deoxyribonucleic acid phosphorus weight ratios of 5 [4]. These systems demonstrate remarkable versatility, showing effective performance both in vitro and in vivo conditions [4].

The degree of polyethylene glycol methacrylate grafting critically influences the balance between cytotoxicity reduction and transfection efficiency [4]. Systems with polyethylene glycol methacrylate grafting densities above 1.67 percent exhibit very low hemolysis activity, while maintaining substantial transfection capability [4]. Importantly, higher polyethylene glycol methacrylate content (5.2 percent for polyethylenimine-graft-polyethylene glycol methacrylate-18) shows reduced in vitro efficiency but maintains effectiveness in vivo due to prolonged contact time and altered biological environment conditions [4].

Stimuli-Responsive Drug Delivery Platforms

Thermo-Responsive 19F Magnetic Resonance Imaging-Guided Theranostic Systems

Polyethylene glycol methacrylate-based thermo-responsive systems enable sophisticated magnetic resonance imaging-guided drug delivery through incorporation of fluorinated components that provide dual functionality as therapeutic carriers and imaging agents [5] [6] [7] [8]. Terpolymers composed of styrene, oligoethylene glycol methyl ether methacrylate, and 2,2,2-trifluoroethyl acrylate demonstrate tunable lower critical solution temperature properties that can be precisely adjusted to physiological temperatures by controlling hydrophobic styrene content [5] [8].

The thermo-responsive behavior of these polyethylene glycol methacrylate-based systems exhibits remarkable sensitivity to temperature changes, with 19F magnetic resonance imaging intensity decreasing above the lower critical solution temperature due to enhanced dipolar interactions involving 19F spins [5] [8]. Nuclear magnetic resonance spectroscopy, ultraviolet-visible spectroscopy, and dynamic light scattering experiments reveal that the lower critical solution temperature can be fine-tuned to approximately 37 degrees Celsius, making these systems highly suitable for biomedical applications [5] [8].

Biocompatible thermo-responsive polyethylene glycol methacrylate nanoparticles crosslinked with disulfide bonds demonstrate controlled drug release capabilities [6]. These systems exhibit hydrodynamic diameter reduction from 210 nanometers to 90 nanometers upon heating above the lower critical solution temperature of 37 degrees Celsius [6]. Rhodamine B and polyethylene glycol-alizarin yellow serve as model drug molecules, with release triggered by heating to 39 degrees Celsius and subsequent degradation facilitated by dithiothreitol reduction of disulfide bonds [6].

Fluorinated polyethylene glycol methacrylate nanogels with acid-degradable tetrahydropyranyl moieties enable pH-responsive 19F magnetic resonance imaging signal enhancement [7]. These systems maintain structural integrity while allowing increased mobility of 19F nuclei upon acid-mediated hydrolysis, resulting in enhanced T2 relaxation times and improved magnetic resonance imaging signal intensity [7]. In vivo studies demonstrate strong signals in inflammation sites of mouse models, confirming the potential for targeted diagnostic and therapeutic applications [7].

pH-Sensitive Hydrazone Linkages for Controlled Release

Hydrazone linkages incorporated into polyethylene glycol methacrylate-based systems provide highly selective pH-responsive drug release mechanisms that exploit the acidic microenvironments characteristic of pathological tissues and intracellular compartments [9] [10] [11] [12]. The hydrolytic stability of hydrazone bonds demonstrates remarkable pH-dependence, with aliphatic aldehyde-derived hydrazone-based polyethylene glycol-phosphatidylethanolamine conjugates showing high sensitivity to mildly acidic conditions while maintaining reasonable stability at physiological pH [9] [10].

Aliphatic aldehyde-based polyethylene glycol-hydrazone-phosphatidylethanolamine conjugates exhibit complete degradation within 2 minutes at pH 5.5, while demonstrating half-lives ranging from 20 to 150 minutes at pH 7.4, depending on the specific acyl hydrazide crosslinker employed [9]. The hydrolysis rate demonstrates clear dependence on the carbon chain length of the acyl hydrazide, with increased chain length leading to accelerated hydrolysis rates [9].

Hydrazone-containing triblock copolymeric micelles composed of polyethylene glycol-dihydrazone-polylactide demonstrate controlled doxorubicin release through a cleavage-disassociation-release mechanism [11]. These systems show approximately 38 percent drug release at physiological pH over 24 hours, while achieving greater than 75 percent release at pH 5.0 and 4.0 under identical time conditions [11]. The pH-responsive release profile results directly from hydrazone bond cleavage, which triggers micelle disassociation and accelerated drug liberation [11].

Polyethylene glycol methacrylate-based prodrug systems incorporating hydrazone bonds between polymer carriers and doxorubicin demonstrate exceptional selectivity for acidic environments [12] [13]. These systems enable covalent drug attachment that minimizes premature release in physiological conditions while ensuring rapid drug liberation in target tissues with decreased pH [12]. High-performance liquid chromatography analysis confirms release of intact doxorubicin structure, validating the precision of the hydrazone cleavage mechanism [12].

Tissue Engineering Scaffolds

Polyethylene Glycol Methacrylate-Co-Polyethylene Glycol Diacrylate Hydrogel Networks

Polyethylene glycol methacrylate-co-polyethylene glycol diacrylate hydrogel networks represent sophisticated biomaterial platforms that combine the biocompatibility of polyethylene glycol with the structural versatility required for tissue engineering applications [14] [15] [16] [17]. These interpenetrating network systems demonstrate superior mechanical properties compared to individual component networks, with compressive and shear moduli consistently exceeding the additive sum of equivalent single networks [18].

Interpenetrating networks containing gelatin methacrylamide polymerized within polyethylene glycol frameworks create mechanically robust constructs capable of supporting both internal cell encapsulation and surface cell adherence [14]. The covalently crosslinked polyethylene glycol network formation through thiol-yne coupling, combined with concurrent thiol-ene coupling for bioactive gelatin methacrylamide integration, produces bio/synthetic interpenetrating networks with enhanced physical properties and significantly reduced gelatin dissolution [14].

Polyethylene glycol diacrylate hydrogels with molecular weights ranging from 508 to 10,000 daltons demonstrate tunable mechanical properties spanning cartilage-like characteristics [19]. As polyethylene glycol molecular weight decreases and concentration increases, hydrogels exhibit decreased swelling ratios from 31.5 to 2.2, increased equilibrium confined compressive moduli from 0.01 to 2.46 megapascals, and enhanced tensile moduli from 0.02 to 3.5 megapascals [19].

Multi-arm polyethylene glycol hydrogels with increased functionality demonstrate improved crosslinking efficiency and reduced network defects [20]. Eight-arm polyethylene glycol macromers provide greater local concentration of reactive groups around the polymer core, resulting in improved crosslinking efficiency compared to four-arm equivalents [20]. These findings support enhanced bioactive modification capabilities without compromising mechanical properties [20].

Swelling Behavior and Mechanical Property Modulation

The swelling behavior and mechanical properties of polyethylene glycol methacrylate-based hydrogel networks demonstrate exceptional tunability through systematic manipulation of polymer molecular weight, crosslinker concentration, and network architecture [19] [21] [22] [23]. Polyethylene glycol-based hydrogels exhibit remarkable control over water uptake, with swelling ratios ranging from minimal absorption in highly crosslinked systems to over 1000 percent in optimized tissue expander formulations [22].

Polyethylene glycol diacrylate hydrogels with varying molecular weights demonstrate predictable relationships between structure and swelling behavior [21]. The volumetric swelling ratio increases systematically with polyethylene glycol precursor molecular weight, reflecting decreased crosslink density in higher molecular weight systems [21]. Network density calculations and polymer-water Flory-Huggins interaction parameters provide quantitative frameworks for predicting swelling behavior across different polyethylene glycol molecular weight ranges [21].

Mechanical property modulation in polyethylene glycol methacrylate hydrogels depends critically on crosslinker concentration and exposure conditions [24] [25] [26]. Compression strength studies reveal systematic increases from 0.0475 megapascals at low polyethylene glycol dimethacrylate content to 0.1366 megapascals at high crosslinker concentrations [26]. Photoinitiator concentration and ultraviolet exposure time provide additional control parameters, with Young's moduli ranging from 100 kilopascals to over 10 megapascals depending on curing conditions [27].

The relationship between swelling capacity and mechanical properties demonstrates inverse correlation patterns that enable precise scaffold design for specific tissue engineering applications [28] [25]. Polyethylene glycol methacrylate hydrogels with storage moduli ranging from 175 to 1135 kilopascals correspond to water swelling degrees between 870 and 280 percent, respectively [29]. This predictable relationship facilitates rational design of scaffolds with mechanical properties matching target tissue requirements while maintaining appropriate nutrient transport and cell migration characteristics [25].

Data Tables

Table 1: Deoxyribonucleic Acid Complexation Parameters for Polyethylene Glycol Methacrylate-Based Systems

| Polymer System | Particle Size (nm) | Zeta Potential (mV) | Deoxyribonucleic Acid Binding Efficiency | Colloidal Stability |

|---|---|---|---|---|

| Poly(dimethylaminoethyl methacrylate) | Agglomerated particles | Positive (unstable) | High (unstable complexes) | Poor (aggregation) |

| Poly(dimethylaminoethyl methacrylate)-block-polyethylene glycol methacrylate | 80-100 | Negative to neutral | Enhanced vs homopolymer | Excellent (uniform spheres) |

| Polyethylenimine-graft-polyethylene glycol methacrylate (1.67% grafting) | 125-530 | 20-35 | Stable below 2.9% grafting | Good |

| Polyethylenimine-graft-polyethylene glycol methacrylate (2.9% grafting) | 125-530 | 20-35 | Stable complex formation | Good |

| Polyethylenimine-graft-polyethylene glycol methacrylate (5.2% grafting) | 125-530 | 20-35 | Reduced stability | Reduced |

Table 2: Thermo-Responsive Properties of Polyethylene Glycol Methacrylate-Based Drug Delivery Systems

| System Composition | Lower Critical Solution Temperature (°C) | Temperature Response Range (°C) | Drug Release Mechanism | 19F Magnetic Resonance Imaging Signal Change |

|---|---|---|---|---|

| Poly(oligoethylene glycol methyl ether methacrylate) | 37 (tunable) | 37-39 | Thermal phase transition | Not applicable |

| Polyethylene glycol methacrylate with 19F-labeled components | 27-31 | 25-40 | Thermal aggregation | Enhanced T2 relaxation |

| Styrene-polyethylene glycol methacrylate-trifluoroethyl acrylate terpolymer | Tunable to physiological | Physiological range | Hydrophobic drug release via hydrazone | Signal enhancement upon drug release |

| Polyethylene glycol methacrylate nanoparticles (disulfide crosslinked) | 37 | 37-39 | Size reduction and release | Not applicable |

Table 3: pH-Sensitive Hydrazone Linkage Systems

| Hydrazone System | Half-life at pH 7.4 (min) | Half-life at pH 5.5 (min) | Drug Release at pH 7.4 (24h) | Drug Release at pH 5.0 (24h) |

|---|---|---|---|---|

| Polyethylene glycol-hydrazone-phosphatidylethanolamine (aliphatic) | 20-150 | <2 | Minimal micelle disruption | Complete micelle disruption |

| Polyethylene glycol-hydrazone-phosphatidylethanolamine (aromatic) | >1000 | >1000 | No disruption | Stable |

| Polyethylene glycol-dihydrazone-polylactide triblock | Stable | Rapid release | ~38% | >75% |

| Polyethylene glycol methacrylate-hydrazone-doxorubicin conjugate | Stable | Enhanced release | Minimal release | Accelerated release |

Table 4: Polyethylene Glycol Methacrylate-Co-Polyethylene Glycol Diacrylate Hydrogel Network Properties

| Polyethylene Glycol Molecular Weight (Da) | Concentration Range (wt%) | Swelling Ratio | Compressive Modulus (MPa) | Tensile Modulus (MPa) |

|---|---|---|---|---|

| 508 | 10-40 | 2.2-31.5 | 0.01-2.46 | 0.02-3.5 |

| 3400 | 10-40 | 5-25 | 0.05-1.8 | 0.1-2.8 |

| 6000 | 10-40 | 8-22 | 0.1-1.2 | 0.2-2.0 |

| 10000 | 10-40 | 10-20 | 0.2-0.8 | 0.3-1.5 |

| 575 (polyethylene glycol diacrylate) | Pure polymer melt | Minimal (crosslinked) | 0.1-10 (exposure dependent) | Not reported |

Table 5: Mechanical Property Modulation in Polyethylene Glycol Methacrylate Hydrogels

| Parameter | Effect on Swelling | Effect on Modulus | Typical Range | Applications |

|---|---|---|---|---|

| Polyethylene glycol Molecular Weight | Increased molecular weight → Increased swelling | Decreased molecular weight → Increased modulus | 0.01-3.5 MPa | Cartilage mimicking |

| Crosslinker Concentration | Increased crosslinker → Decreased swelling | Increased crosslinker → Increased modulus | 0.05-2.5 MPa | Tunable stiffness |

| Ultraviolet Exposure Time | Longer exposure → Decreased swelling | Longer exposure → Increased modulus | 0.1-10 MPa | Precise control |

| Network Architecture | 8-arm > 4-arm swelling | 8-arm > 4-arm modulus | 1.1-2.5x improvement | Enhanced performance |

XLogP3

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).